3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione
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Overview
Description
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione is a complex organic compound with a unique structure that includes an aniline group, a morpholine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione typically involves the condensation of aniline derivatives with morpholine and thione-containing compounds. One common method involves the reaction of aniline with morpholine in the presence of a thione reagent under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis. This method has been shown to improve product yields and reduce reaction times by conducting reactions under microwave irradiation in the absence of solvent .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aniline and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aniline and morpholine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thione group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(morpholin-4-ylmethyl)aniline
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione is unique due to its combination of aniline, morpholine, and thione groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .
Properties
CAS No. |
86965-83-5 |
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Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-anilino-1-morpholin-4-yl-2-phenylprop-2-ene-1-thione |
InChI |
InChI=1S/C19H20N2OS/c23-19(21-11-13-22-14-12-21)18(16-7-3-1-4-8-16)15-20-17-9-5-2-6-10-17/h1-10,15,20H,11-14H2 |
InChI Key |
GBTRUHQCBPAYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C(=CNC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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